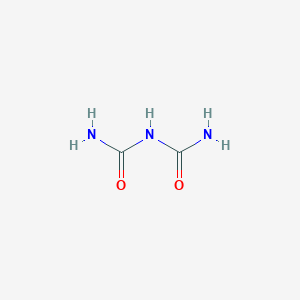
Patent
US04654441
Procedure details


When molten urea is heated first at atmospheric pressure and thereafter under vacuum, there is a rapid evolution of ammonia upon the application of the vacuum. This indicates the presence of a substantial quantity of biuret precursor moieties generated during the pyrolysis at atmospheric pressure. These active bodies then react under the influence of reduced pressure to give enhanced yields of biuret without excessive production of cyanuric acid.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].N.[NH2:6][C:7]([NH:9][C:10]([NH2:12])=[O:11])=[O:8]>>[NH2:6][C:7]([NH:9][C:10]([NH2:12])=[O:11])=[O:8].[NH:1]1[C:10](=[O:11])[NH:9][C:7](=[O:8])[NH:4][C:2]1=[O:3]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
These active bodies then react under the influence of reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give enhanced
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(=O)NC(=O)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
